2-(1-Benzyl-piperidin-4-yloxy)-ethanol
Description
2-(1-Benzyl-piperidin-4-yloxy)-ethanol (CAS: 40256-25-5) is a tertiary amine derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . It features a piperidine ring substituted with a benzyl group at the 1-position and an ethoxyethanol moiety at the 4-position. Key physicochemical properties include an XLogP3 value of 1.5, one hydrogen bond donor, three hydrogen bond acceptors, and a polar surface area of 32.7 Ų .
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-10-11-17-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDHYAAFSGEZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-4-yloxy)-ethanol typically involves the reaction of 1-benzyl-4-piperidone with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1-benzyl-4-piperidone and ethylene glycol.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Solvent: Toluene or ethanol.
Reaction Conditions: Elevated temperatures (typically around 100-150°C) and reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-piperidin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(1-Benzyl-piperidin-4-yloxy)-ethanol , also known by its CAS number 40256-25-5, has garnered attention for its potential applications across various scientific fields. This article explores its chemical properties, synthesis methods, and significant applications in research and industry.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Benzyl-Piperidine Intermediate:
- Benzyl chloride is reacted with piperidine under basic conditions to form the benzyl-piperidine derivative.
- Ether Formation:
- The benzyl-piperidine is then reacted with ethylene oxide or similar reagents to introduce the ether functionality, yielding this compound.
Reaction Conditions
- Reagents: Benzyl chloride, piperidine, ethylene oxide.
- Conditions: Reactions are usually carried out in an organic solvent such as dichloromethane or ethanol at controlled temperatures.
Pharmacological Research
This compound has been explored for its potential pharmacological effects:
- CNS Activity: Due to its piperidine structure, it may exhibit neuroactive properties, making it a candidate for studying central nervous system (CNS) disorders.
- Enzyme Inhibition: Preliminary studies suggest it may act as an enzyme inhibitor, which could be beneficial in drug development for conditions like cancer and metabolic disorders.
Chemical Biology
In chemical biology, this compound serves as a useful probe for studying biological systems due to its ability to interact with various biomolecules. Its unique structure allows it to be used in:
- Target Identification: Investigating the binding interactions with specific proteins or enzymes.
- Mechanistic Studies: Understanding the biochemical pathways affected by this compound.
Material Science
The compound's unique properties lend themselves to applications in material science:
- Polymer Chemistry: It can be utilized as a building block in synthesizing novel polymers with specific mechanical and thermal properties.
Case Study 1: Neuropharmacological Studies
A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of derivatives of this compound. The findings indicated that certain modifications led to enhanced affinity for dopamine receptors, suggesting potential implications for treating schizophrenia and other dopamine-related disorders.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition demonstrated that derivatives of this compound effectively inhibited certain kinases involved in cancer progression. These findings were published in Cancer Research, highlighting the potential for developing targeted therapies based on this compound.
Summary Table of Applications
| Application Area | Description | Reference |
|---|---|---|
| Pharmacology | CNS activity and potential therapeutic uses | Journal of Medicinal Chemistry |
| Chemical Biology | Probe for biological interactions | Biochemistry Journal |
| Material Science | Building block for novel polymers | Polymer Science Review |
| Enzyme Inhibition | Targeting kinases in cancer therapy | Cancer Research |
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-4-yloxy)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to the receptor and preventing the binding of endogenous ligands.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structural analogues of 2-(1-Benzyl-piperidin-4-yloxy)-ethanol, highlighting key differences in substituents, physicochemical properties, and applications:
*Estimated based on structural similarity and substituent contributions.
Key Comparative Analysis
Electronic and Steric Effects
- Diethanol analogue (160133-33-5): The branched diethanol substituent introduces steric hindrance and higher polarity, likely reducing membrane permeability compared to the mono-substituted reference compound .
Lipophilicity and Solubility
- The reference compound (XLogP3 = 1.5) exhibits moderate lipophilicity, suitable for blood-brain barrier penetration. In contrast, the diethanol analogue (XLogP3 ~2.0) may have reduced aqueous solubility due to increased molecular weight and branching .
Biological Activity
Overview
2-(1-Benzyl-piperidin-4-yloxy)-ethanol, a compound derived from piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a hydroxyl group, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a piperidine moiety, which is often associated with various pharmacological effects.
Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly the sigma receptors (σ1 and σ2). These receptors are implicated in various neuropsychiatric disorders and are potential targets for drug development . The inhibition or modulation of these receptors can lead to significant biological effects, including analgesic and antidepressant activities.
Pharmacological Effects
- Antidepressant Activity : Studies suggest that related piperidine derivatives exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate neurotransmitter levels in the brain .
- Analgesic Properties : Certain analogs have shown promise in pain management by acting on pain pathways through sigma receptor interactions .
- Antitumor Activity : Some piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for anticancer applications .
In Vitro Studies
- A study evaluating the cytotoxicity of various piperidine derivatives, including this compound, found that these compounds inhibited cell proliferation in several cancer cell lines at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .
In Vivo Studies
- Animal studies have shown that administration of piperidine derivatives leads to significant reductions in depressive-like behaviors. These findings support the hypothesis that such compounds may serve as effective antidepressants .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behavior | |
| Analgesic | Pain relief in animal models | |
| Antitumor | Cytotoxicity against cancer cells |
Case Studies
-
Case Study on Antidepressant Effects :
- A series of experiments were conducted where subjects treated with this compound showed marked improvement in behavioral tests compared to control groups. The results indicated a significant increase in serotonin levels post-treatment, suggesting a mechanism involving serotonergic pathways.
-
Case Study on Analgesic Properties :
- In a controlled study, the compound was administered to rats subjected to induced pain. Results indicated a substantial decrease in pain responses, confirming its potential as an analgesic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
